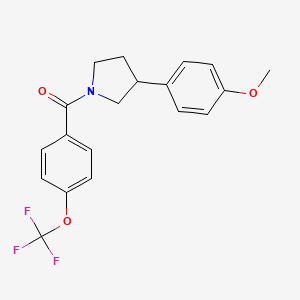
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone, also known as MPTM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Antimicrobial Activity
A study involving the synthesis and antimicrobial activity screening of some related compounds showed that compounds containing a methoxy group exhibited high antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Satyender Kumar et al., 2012).
Molecular Structure and Analysis
Research on isomorphous structures related to the compound indicates the complexity and disorder in their molecular structure, highlighting the importance of such studies in understanding molecular interactions and isomorphism (V. Rajni Swamy et al., 2013).
Anticancer Properties
The compound from the phenstatin family, closely related structurally, has shown to inhibit tubulin polymerization, induce G2/M arrest, and trigger apoptosis in leukemia cells, demonstrating promising anticancer therapeutic potential (H. I. Magalhães et al., 2013).
Aldose Reductase Inhibitory Activity
Studies have also explored the aldose reductase inhibitory activity of related compounds, which is significant for managing complications related to diabetes. The effect of methoxy substitution on this activity has been particularly noted, presenting a potential route for the development of new therapeutic agents (M. Chatzopoulou et al., 2011).
Corrosion Inhibition
Additionally, some analogs of the compound have been investigated for their corrosion inhibition efficiency on mild steel in hydrochloric acid solution. This research suggests potential applications in protecting metals from corrosion, an important aspect in industrial maintenance and preservation (M. Yadav et al., 2015).
Propriétés
IUPAC Name |
[3-(4-methoxyphenyl)pyrrolidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3/c1-25-16-6-2-13(3-7-16)15-10-11-23(12-15)18(24)14-4-8-17(9-5-14)26-19(20,21)22/h2-9,15H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUJNPLBVPZRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

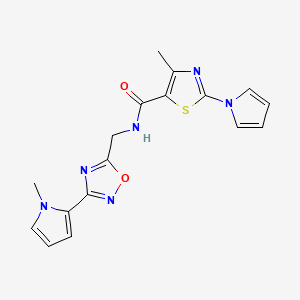
![[(2S,3as,7as)-octahydro-1h-indol-2-yl]methanol hydrochloride](/img/structure/B2823233.png)
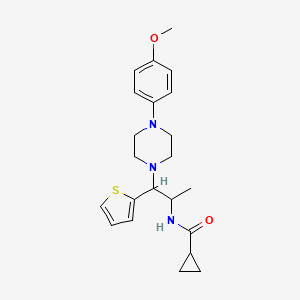
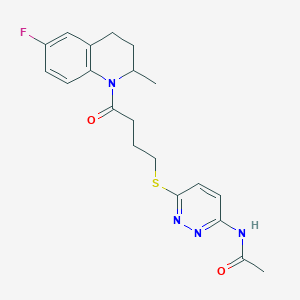
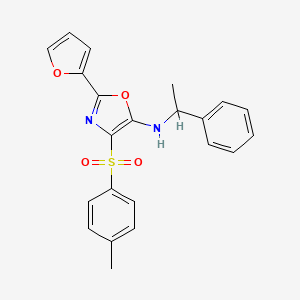
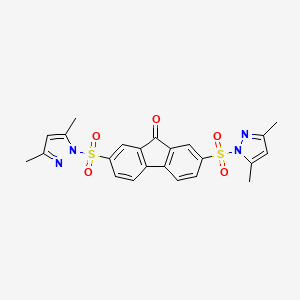

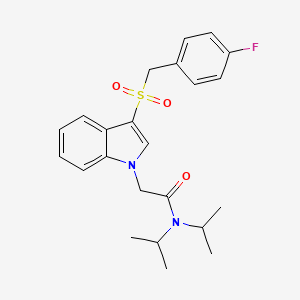
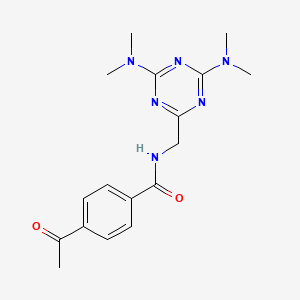
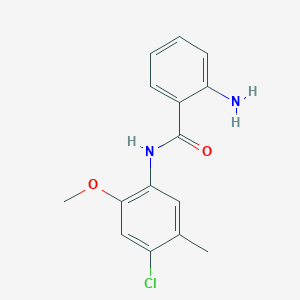
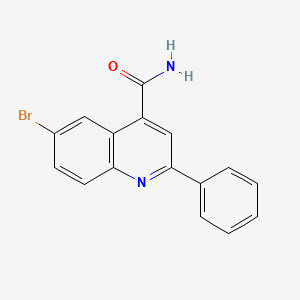
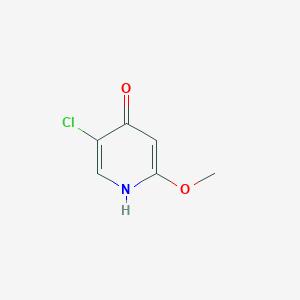
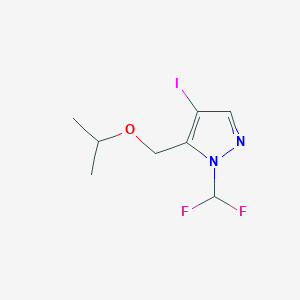
![Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate](/img/structure/B2823247.png)